ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of an imidazole ring substituted with a nitrophenyl and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method begins with the preparation of the imidazole core, followed by the introduction of the nitrophenyl and tolyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The nitrophenyl and tolyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(p-tolyl)methanone
- (3-Nitro-phenyl)-p-tolyl-methanone
- (3-Nitrophenyl) methanol, n-propyl ether
Uniqueness
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and tolyl groups on the imidazole ring is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Biological Activity
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate, a compound featuring a complex imidazole structure, has garnered attention for its diverse biological activities. This article compiles relevant research findings, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C20H19N3O4S
- Molecular Weight : 397.4 g/mol
- CAS Number : 1234978-03-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring and nitrophenyl group are known to modulate enzyme activities, potentially inhibiting key metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors involved in signal transduction, influencing cellular responses.
- Oxidation-Reduction Reactions : It participates in redox reactions, which are crucial for various biochemical processes.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, imidazole derivatives have shown effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV).
- HIV Activity : Some analogs demonstrated an EC50 of 3.98 μM against HIV type 1, indicating significant antiviral potential .
Anticancer Potential
Imidazole derivatives are recognized for their anticancer properties. Studies have reported that related compounds can inhibit the growth of various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 (Colon Carcinoma) | 6.2 |
Compound B | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound may exhibit similar anticancer activity .
Anti-inflammatory and Antioxidant Effects
The compound's structure may confer anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Additionally, it could possess antioxidant capabilities that protect cells from oxidative stress .
Case Studies and Research Findings
Numerous studies have explored the biological activities of imidazole derivatives:
- Study on HIV Inhibition : A study evaluated various imidazole thioacetanilides for their ability to inhibit HIV reverse transcriptase, revealing promising candidates with low cytotoxicity .
- Antiviral Screening : Compounds were screened for their efficacy against TMV, with some exhibiting EC50 values as low as 58.7 μg/mL, indicating potential as antiviral agents .
Properties
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-19(24)13-28-20-21-12-18(15-5-4-6-17(11-15)23(25)26)22(20)16-9-7-14(2)8-10-16/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWOWMJLWAUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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